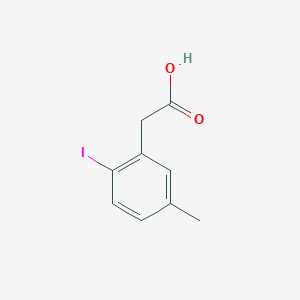
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a tert-butoxycarbonylamino group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester typically involves multiple steps. One common method includes the esterification of 2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. This is followed by the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.
Major Products Formed
Oxidation: 2-oxo-3-phenylpropanoate derivatives.
Reduction: 2-hydroxy-3-phenylpropanol derivatives.
Substitution: 2-hydroxy-3-phenylpropanoate with a free amine group.
Scientific Research Applications
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(t-Boc)-3-phenyl Isoserine Ethyl Ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in π-π interactions with aromatic residues. The tert-butoxycarbonylamino group can be cleaved to release the active amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate: Similar structure but lacks the phenyl group.
Ethyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate: Contains additional ethoxy groups, making it more hydrophilic.
Uniqueness
N-(t-Boc)-3-phenyl Isoserine Ethyl Ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with aromatic residues in proteins, making it a valuable tool in biochemical research .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H23NO5/c1-5-21-14(19)13(18)12(11-9-7-6-8-10-11)17-15(20)22-16(2,3)4/h6-10,12-13,18H,5H2,1-4H3,(H,17,20) |
InChI Key |
XOGCYMFNVKHELE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8468776.png)


![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)



